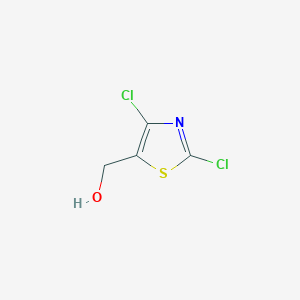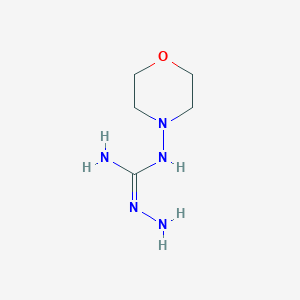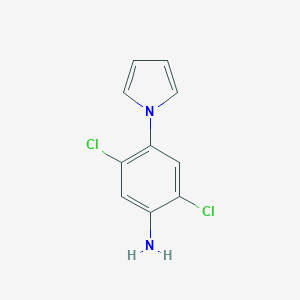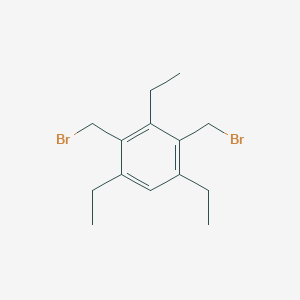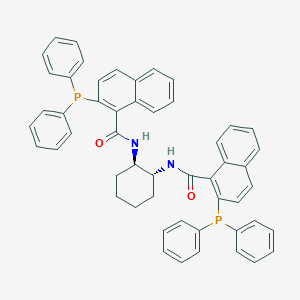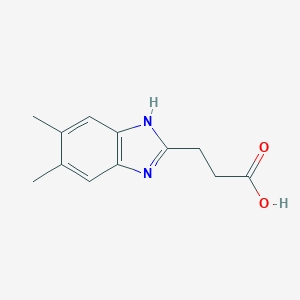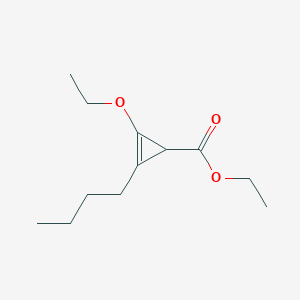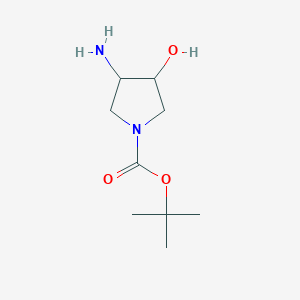
叔丁基 3-氨基-4-羟基吡咯烷-1-羧酸酯
描述
“tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H18N2O3 .
Synthesis Analysis
The synthesis of tert-butyl compounds, such as tert-butyl alcohol, is often derived commercially from isobutane as a coproduct of propylene oxide production. It can also be produced by the catalytic hydration of isobutylene, or by a Grignard reaction between acetone and methylmagnesium chloride .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” has been computed by PubChem .
Chemical Reactions Analysis
The chemical reactions of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate” are not explicitly mentioned in the sources retrieved .
科学研究应用
Comprehensive Summary of Applications
Anti-Inflammatory Agents
Researchers have explored the anti-inflammatory properties of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. In studies, it has shown promise in modulating inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Alzheimer’s Disease Research
Studies have investigated the role of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in Alzheimer’s disease. Although no significant difference was observed in relation to cells in the medium, further research aims to understand its impact on neurodegenerative processes .
Peptide Synthesis
The compound serves as a useful building block for peptide synthesis. Researchers utilize it to create specific peptide sequences, which are essential for studying protein-protein interactions, drug delivery, and other biological processes.
Chemical Biology
Chemical biologists employ tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate to probe biological systems. By modifying its structure, they can design probes that selectively target specific cellular components or pathways.
Organic Synthesis
Organic chemists use tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in diverse synthetic routes. Its reactivity allows for the creation of complex molecules, making it valuable in total synthesis and natural product chemistry.
Peptidomimetics
Researchers explore tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate as a scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides. These compounds have applications in drug discovery and bioactive compound development.
Experimental Procedures and Results
Synthesis
To synthesize tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, researchers typically follow established procedures. These involve protecting the amine group, coupling with appropriate reagents, and deprotecting to obtain the final product.
Characterization
Researchers use techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to characterize the compound. These methods confirm its structure and purity.
Biological Assays
In anti-inflammatory studies, tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is tested in cell-based assays. TNF-α levels and other relevant markers are measured to assess its efficacy .
Quantitative Data
Quantitative data include IC50 values, inhibition percentages, and other relevant parameters. These results provide insights into the compound’s potency and activity.
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
330681-18-0 | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

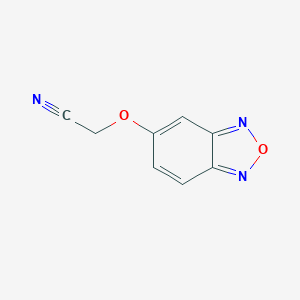
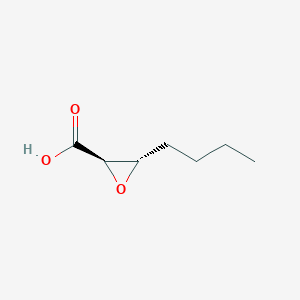
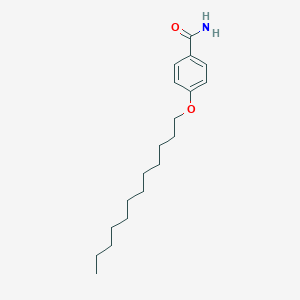
![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
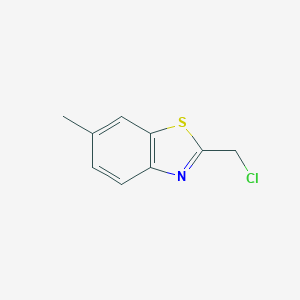
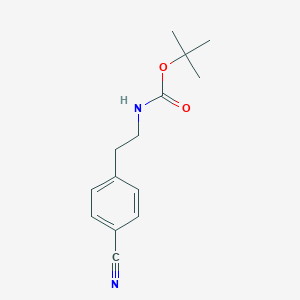
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)
